2-Bromo-5-fluoroaniline
Overview
Description
2-Bromo-5-fluoroaniline is a halogenated aniline derivative that serves as a key intermediate in the synthesis of various chemical compounds. It is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which are positioned at the second and fifth carbon atoms, respectively. This compound is of particular interest in medicinal chemistry and materials science due to its potential applications in the development of pharmaceuticals and organic materials.
Synthesis Analysis
The synthesis of related halogenated pyridines and anilines has been explored in several studies. For instance, 2-amino-5-[18F]fluoropyridines were synthesized using a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Additionally, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, was achieved using halogen dance reactions, which could be a potential method for synthesizing related compounds . Furthermore, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine was described, providing insights into the selective functionalization of halogenated compounds .
Molecular Structure Analysis
The molecular structure of 2-bromo-5-fluoroaniline is not directly discussed in the provided papers. However, the crystal structures of closely related compounds, such as 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, have been reported. These structures are characterized by hydrogen bonds and π–π stacking interactions, which are common features in halogenated aromatic compounds and could be extrapolated to the structure of 2-bromo-5-fluoroaniline .
Chemical Reactions Analysis
The chemical reactivity of halogenated anilines and pyridines is highlighted in several papers. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, which demonstrates the complex reactions that halogenated anilines can undergo . Additionally, the practical synthesis of 2-fluoro-4-bromobiphenyl from 2-fluoro-4-bromoaniline involved diazotization and coupling reactions, indicating the versatility of halogenated anilines in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-5-fluoroaniline are not explicitly detailed in the provided papers. However, the synthesis of related compounds, such as 2-bromo-6-fluorotoluene, involved studying the technological conditions of the reactions, which suggests that the physical and chemical properties of these compounds are crucial for optimizing synthesis protocols . Additionally, the use of bromo-tris(dimethylamino)-phosphonium-hexafluoro-phosphate (BROP) for synthesizing 5-fluorouracil prodrugs indicates the importance of understanding the reactivity and stability of bromine- and fluorine-containing compounds .
Scientific Research Applications
General Use of 2-Bromo-5-fluoroaniline
Scientific Field: Organic Chemistry
Methods of Application
The specific methods of application can vary widely depending on the particular synthesis or reaction being performed. In general, 2-Bromo-5-fluoroaniline would be combined with other reagents under controlled conditions (e.g., temperature, pressure, solvent) to produce the desired product .
Results or Outcomes
The outcomes of using 2-Bromo-5-fluoroaniline in a reaction depend on the specific reaction conditions and the other reagents used. In general, it can be used to introduce bromo and fluoro substituents into an organic molecule, which can significantly alter the molecule’s properties .
Specific Application: Synthesis of ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole
Scientific Field: Organic Synthesis
Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .
Results or Outcomes: The synthesis of ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .
Synthesis of 2-bromo-5-fluorobenzo[14 C]nitrile
Scientific Field: Organic Synthesis
Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .
Results or Outcomes: The synthesis of 2-bromo-5-fluorobenzo[14 C]nitrile from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .
Synthesis of [3-14 C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Scientific Field: Organic Synthesis
Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .
Results or Outcomes: The synthesis of [3-14 C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .
Synthesis of 2-bromo-5-fluoro-phenyl)-(2-methoxy-6-pentadecyl-benzyl)amine
Scientific Field: Organic Synthesis
Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .
Results or Outcomes: The synthesis of 2-bromo-5-fluoro-phenyl)-(2-methoxy-6-pentadecyl-benzyl)amine from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .
Synthesis of 2-bromo-5-fluorobenzo[14 C]nitrile
Scientific Field: Organic Synthesis
Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .
Results or Outcomes: The synthesis of 2-bromo-5-fluorobenzo[14 C]nitrile from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .
Synthesis of [3-14 C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Scientific Field: Organic Synthesis
Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .
Results or Outcomes: The synthesis of [3-14 C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .
Synthesis of 2-bromo-5-fluoro-phenyl)-(2-methoxy-6-pentadecyl-benzyl)amine
Scientific Field: Organic Synthesis
Methods of Application: While the exact method for this synthesis was not provided, it would likely involve the reaction of 2-Bromo-5-fluoroaniline with other reagents under specific conditions to form the desired product .
Results or Outcomes: The synthesis of 2-bromo-5-fluoro-phenyl)-(2-methoxy-6-pentadecyl-benzyl)amine from 2-Bromo-5-fluoroaniline would result in a new compound with potential pharmaceutical applications .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXFEKVHSFTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378367 | |
Record name | 2-Bromo-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoroaniline | |
CAS RN |
1003-99-2 | |
Record name | 2-Bromo-5-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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